![molecular formula C10H12ClN B7807149 3-(3-Chlorobenzyl)azetidine HCl](/img/structure/B7807149.png)
3-(3-Chlorobenzyl)azetidine HCl
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Overview
Description
3-(3-Chlorobenzyl)azetidine HCl is a nitrogen-containing heterocyclic compound with the molecular formula C10H12ClN. It features a four-membered azetidine ring substituted with a 3-chlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorobenzyl)azetidine HCl typically involves the reaction of azetidine with 3-chlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of azetidine attacks the electrophilic carbon of the 3-chlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate are employed to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorobenzyl)azetidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of azetidine derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a therapeutic agent. Studies have indicated that azetidine derivatives can exhibit significant biological activity, including antimicrobial and anticancer properties .
- Bioactive Molecules : Research has suggested that 3-(3-Chlorobenzyl)azetidine HCl may act as a precursor for synthesizing more complex bioactive compounds, which could lead to the development of new drugs targeting various diseases .
- Antimicrobial Properties : Preliminary studies have shown that azetidine derivatives can possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents .
- Anticancer Research : The compound's structure allows it to interact with biological targets implicated in cancer progression. Its derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo .
Synthetic Applications
- Building Block for Complex Molecules : this compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of more complex structures that may exhibit enhanced pharmacological properties .
- Catalyst Development : The compound has potential applications in catalysis, particularly in organic reactions where azetidines can facilitate specific transformations due to their unique electronic properties.
Case Studies
Several studies highlight the applications of this compound:
- Discovery of Anticancer Agents :
-
Antimicrobial Activity Assessment :
- In vitro tests conducted on various azetidine derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that the chlorobenzyl substitution was crucial for enhancing antimicrobial potency .
-
Synthesis of Novel Therapeutics :
- A recent patent described a method for synthesizing 3-hydroxy-azetidine hydrochloride, which serves as a precursor to various therapeutic agents. The synthesis method was optimized for high yield and low energy consumption, showcasing the industrial applicability of azetidines including this compound .
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)azetidine HCl involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 3-chlorophenylmethyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(3-Chlorobenzyl)azetidine HCl is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive scaffold for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
3-(3-Chlorobenzyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-(3-Chlorobenzyl)azetidine HCl is characterized by the presence of an azetidine ring substituted with a chlorobenzyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies indicate that azetidine derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, they may inhibit enzymes or receptors associated with cancer progression, thereby exhibiting anticancer properties .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Research has shown that azetidine derivatives can induce apoptosis in cancer cells, particularly in breast cancer models. For instance, derivatives similar to 3-(3-Chlorobenzyl)azetidine have been tested against MCF-7 and SKBR3 breast cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to altered cellular responses and reduced tumor growth.
- Anti-inflammatory Properties : Some studies suggest that azetidine derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study investigating the effects of azetidinone derivatives, researchers synthesized several compounds based on the azetidine structure. Among these, a specific derivative showed promising results against human breast cancer cell lines MCF-7 and SKBR3. The compound was found to significantly decrease cell viability through mechanisms involving apoptosis induction and cell cycle arrest .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of chlorobenzylamine with appropriate azetidine precursors under acidic conditions. This synthetic route allows for the introduction of the chlorobenzyl group while maintaining the integrity of the azetidine ring structure .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKJNWBSMXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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